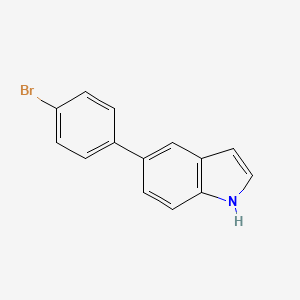
5-(4-bromophenyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-1H-indole: is a heterocyclic organic compound that features an indole core substituted with a bromophenyl group at the 5-position. Indoles are a significant class of compounds in organic chemistry due to their presence in many natural products and pharmaceuticals. The bromophenyl substitution adds unique properties to the molecule, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: One common method to synthesize 5-(4-bromophenyl)-1H-indole involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative of indole.
Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of indole with a bromobenzene derivative.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(4-bromophenyl)-1H-indole can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Indole-5-carboxylic acid derivatives.
Reduction: 5-(4-bromophenyl)-1H-indoline.
Substitution: 5-(4-alkoxyphenyl)-1H-indole derivatives.
Applications De Recherche Scientifique
Chemistry: 5-(4-bromophenyl)-1H-indole is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. It serves as a precursor for the synthesis of various heterocyclic compounds and natural product analogs .
Biology: In biological research, this compound is employed in the study of enzyme inhibition and receptor binding. Its structural similarity to natural indole derivatives makes it a valuable tool in probing biological pathways .
Medicine: Its ability to interact with biological targets such as enzymes and receptors is of significant interest .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications, including materials science and nanotechnology .
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances the compound’s binding affinity and selectivity towards these targets. Upon binding, the compound can modulate the activity of the target protein, leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to the ligand-binding domain .
Comparaison Avec Des Composés Similaires
5-(4-chlorophenyl)-1H-indole: Similar in structure but with a chlorine atom instead of bromine.
5-(4-fluorophenyl)-1H-indole: Contains a fluorine atom, leading to distinct electronic properties and potentially different biological interactions.
5-(4-methylphenyl)-1H-indole: The methyl group provides different steric and electronic effects compared to the bromine atom, influencing the compound’s reactivity and applications.
Uniqueness: The presence of the bromine atom in 5-(4-bromophenyl)-1H-indole imparts unique chemical and physical properties, such as increased molecular weight and altered electronic distribution. These characteristics can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts, making it a valuable tool in research and industry .
Propriétés
Formule moléculaire |
C14H10BrN |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-1H-indole |
InChI |
InChI=1S/C14H10BrN/c15-13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-16-14/h1-9,16H |
Clé InChI |
NHWINVGNJDLXPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















